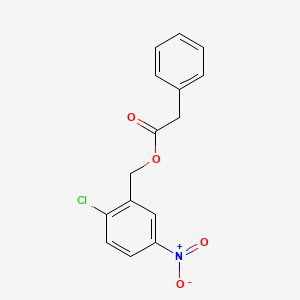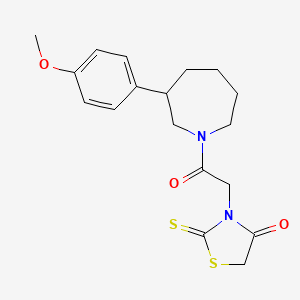
3-(2-(3-(4-Methoxyphenyl)azepan-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(3-(4-Methoxyphenyl)azepan-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one, also known as MAT, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MAT is a thiazolidinone derivative that has been synthesized using various methods, including the reaction of 2-oxoethyl isothiocyanate with 3-(4-methoxyphenyl)azepan-1-amine.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(2-(3-(4-Methoxyphenyl)azepan-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one, focusing on six unique applications:
Antimicrobial Activity
Research has shown that thiazolidinone derivatives, including 3-(2-(3-(4-Methoxyphenyl)azepan-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one, exhibit significant antimicrobial properties. These compounds are effective against a variety of bacterial and fungal strains, making them potential candidates for developing new antibiotics .
Anticancer Properties
Thiazolidinone derivatives have been investigated for their anticancer activities. The compound has shown promise in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This makes it a potential candidate for cancer therapy .
Anti-inflammatory Effects
Studies have indicated that thiazolidinone derivatives possess anti-inflammatory properties. This compound can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This suggests its potential use in treating inflammatory diseases.
Antioxidant Activity
The antioxidant properties of thiazolidinone derivatives have been explored, with findings suggesting that these compounds can scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage and could be beneficial in treating diseases related to oxidative stress .
Antidiabetic Potential
Thiazolidinone derivatives have been investigated for their antidiabetic properties. The compound has shown promise in regulating blood glucose levels and improving insulin sensitivity, indicating its potential use in diabetes management.
Antimicrobial properties of thiazolidinone derivatives Anticancer activities of thiazolidinone derivatives Anti-inflammatory effects of thiazolidinone derivatives Antioxidant activity of thiazolidinone derivatives : Antiviral applications of thiazolidinone derivatives : Enzyme inhibition by thiazolidinone derivatives : Neuroprotective effects of thiazolidinone derivatives : Antidiabetic potential of thiazolidinone derivatives
Propriétés
IUPAC Name |
3-[2-[3-(4-methoxyphenyl)azepan-1-yl]-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-23-15-7-5-13(6-8-15)14-4-2-3-9-19(10-14)16(21)11-20-17(22)12-25-18(20)24/h5-8,14H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLVWDKKAVBWAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CN3C(=O)CSC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane](/img/structure/B2512543.png)
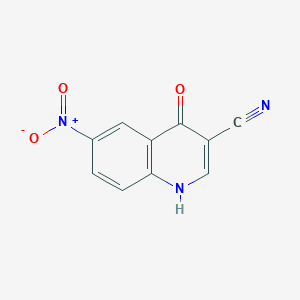
![N-(1-(2-methoxyethyl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2512545.png)
![N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2512547.png)
![2,2-diphenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2512548.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2512549.png)

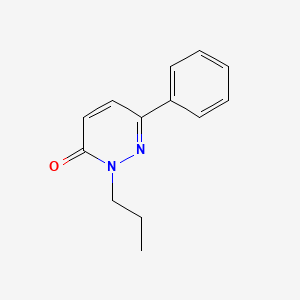
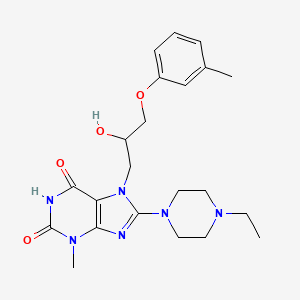
![methyl 3-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2512555.png)
![1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B2512558.png)
![5-((4-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2512563.png)

